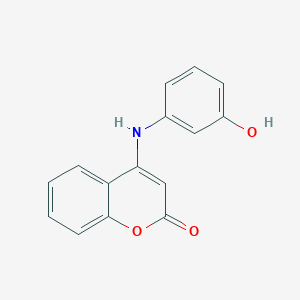

4-(3-hydroxyanilino)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C15H11NO3 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-(3-hydroxyanilino)chromen-2-one |

InChI |

InChI=1S/C15H11NO3/c17-11-5-3-4-10(8-11)16-13-9-15(18)19-14-7-2-1-6-12(13)14/h1-9,16-17H |

InChI Key |

AKPAQMVTVRYYTE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The introduction of substituents on the anilino group or coumarin core alters solubility, stability, and reactivity. Key analogs include:

Key Observations :

- Polarity and Bioactivity: The 3-hydroxyanilino group in the target compound may confer balanced lipophilicity and hydrogen-bonding capacity, contrasting with the reduced activity of highly polar derivatives like umbelliferone .

- Halogenated Analogs: Chlorine substituents (e.g., 4-Chloroanilino) enhance hydrophobicity and may improve membrane permeability, as seen in crystallography and antimicrobial studies .

Anticancer Potential

- The target compound shares structural similarities with 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline, a quinazoline derivative targeting EGFR (epidermal growth factor receptor) with demonstrated anticancer activity .

- Coumarin derivatives with morpholinophenyl acryloyl groups (e.g., (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one) exhibit anticancer activity via NF-κB inhibition, suggesting that bulky electron-donating substituents enhance target engagement .

Antimicrobial Activity

- 4-(3,5-Dichloroanilino)-2H-chromen-2-one and 4-propyl-2H-chromen-2-one derivatives show moderate antifungal and antibacterial effects, likely due to halogen-mediated disruption of microbial membranes .

- Triazole-linked chromenones (e.g., 7-(2-(1H-1,2,3-triazole-1-yl)-4-(4-nitrostyryl)-2H-chromen-2-one) demonstrate enhanced antifungal activity comparable to ketoconazole .

Preparation Methods

Halogenation-Amination Pathway

The Ullmann reaction proceeds via oxidative addition of 4-chlorocoumarin to Cu(I), followed by transmetallation with 3-hydroxyaniline and reductive elimination to form the C–N bond. Optimizing ligand choice (e.g., 1,10-phenanthroline) can enhance catalytic turnover.

Role of ZnO Nanoparticles

ZnO NPs activate the hydroxyl group of 4-hydroxycoumarin through Lewis acid-base interactions, polarizing the O–H bond and facilitating nucleophilic attack by 3-hydroxyaniline. Catalyst recyclability studies indicate negligible loss in activity over five cycles.

Microwave Enhancement

Microwave irradiation promotes uniform heating, accelerating both Pechmann condensation (coumarin formation) and subsequent amination. The use of P₂O₅ ensures efficient dehydration, critical for driving the reaction to completion.

Characterization and Validation

All synthetic routes necessitate rigorous validation via:

-

FT-IR Spectroscopy : Identification of functional groups (e.g., C=O at 1706 cm⁻¹, C–N at 1518 cm⁻¹).

-

NMR Spectroscopy : ¹H NMR confirms substitution patterns, while ¹³C NMR verifies quaternary carbon environments.

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 283.06 for C₁₅H₁₁NO₄) validate molecular integrity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-hydroxyanilino)-2H-chromen-2-one, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves condensation of 4-hydroxycoumarin derivatives with substituted anilines under acidic or catalytic conditions. For example, coupling 3-hydroxyaniline with 4-chloro-2H-chromen-2-one in ethanol with HCl as a catalyst yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization, or high-performance liquid chromatography (HPLC) for quantitative analysis . Intermediate purification may involve recrystallization from methanol or ethanol.

Q. How is the molecular structure of 4-(3-hydroxyanilino)-2H-chromen-2-one characterized post-synthesis?

- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. For example, the ¹H NMR spectrum typically shows a singlet for the coumarin C3 proton (~δ 6.2 ppm) and broad signals for the hydroxyanilino NH group (~δ 9.5 ppm). Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks matching the compound’s molecular weight .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer : Preliminary studies suggest activity as a kinase inhibitor, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) . In vitro assays using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based kinase activity assays are employed to measure IC₅₀ values. For example, derivatives with 3-hydroxyanilino substituents show enhanced inhibition due to hydrogen bonding with kinase active sites .

Advanced Research Questions

Q. How can synthetic yields of 4-(3-hydroxyanilino)-2H-chromen-2-one be optimized, and what factors influence regioselectivity?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) improve coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : Reactions performed at 60–80°C minimize side-product formation.

Regioselectivity is influenced by electronic effects; electron-withdrawing groups on the coumarin ring direct substitution to the C4 position. Computational methods (DFT calculations) predict reactive sites .

Q. How do crystallographic studies resolve structural ambiguities in 4-(3-hydroxyanilino)-2H-chromen-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXT for structure solution and SHELXL for refinement) determines absolute configuration and hydrogen-bonding networks. For example, in a related coumarin derivative, hydrogen bonds between the hydroxyanilino group and carbonyl oxygen stabilize the crystal lattice (bond length: ~2.8 Å). Displacement parameters (Uiso) validate thermal motion models, while R-factors (<0.05) ensure data reliability .

Q. What strategies are used to analyze contradictory biological activity data across different assays?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell-free vs. cell-based systems). Mitigation strategies include:

- Dose-response normalization : Express activity as % inhibition relative to positive controls.

- Orthogonal assays : Validate VEGFR-2 inhibition via both Western blot (protein phosphorylation) and endothelial cell migration assays.

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. How is structure-activity relationship (SAR) modeling applied to enhance the compound’s kinase inhibition profile?

- Methodological Answer : SAR studies focus on substituent effects:

- Hydroxyanilino modifications : Electron-donating groups (e.g., -OCH₃) improve solubility but reduce binding affinity.

- Coumarin ring substitution : Nitro or methyl groups at C8 increase steric hindrance, altering selectivity.

Computational docking (e.g., AutoDock Vina) predicts binding poses in VEGFR-2’s ATP-binding pocket, with binding energies correlated to experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.